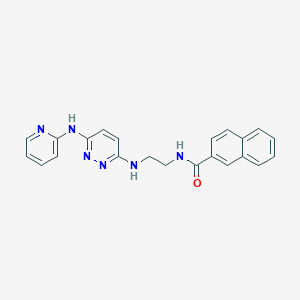

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(18-9-8-16-5-1-2-6-17(16)15-18)25-14-13-24-20-10-11-21(28-27-20)26-19-7-3-4-12-23-19/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,23,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHJJWQKSITGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinyl intermediate. This intermediate is then coupled with a naphthamide derivative through a series of nucleophilic substitution reactions.

-

Step 1: Synthesis of Pyridazinyl Intermediate

Reagents: Pyridine-2-amine, 3-chloropyridazine

Conditions: Reflux in ethanol, presence of a base such as potassium carbonate

Reaction: Nucleophilic substitution to form 6-(pyridin-2-ylamino)pyridazine

-

Step 2: Coupling with Naphthamide

Reagents: 6-(pyridin-2-ylamino)pyridazine, 2-naphthoyl chloride

Conditions: Room temperature, presence of a base such as triethylamine

Reaction: Formation of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide through nucleophilic acyl substitution

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl and naphthamide moieties.

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide

Products: Oxidized derivatives with potential changes in biological activity

-

Reduction: Reduction reactions can modify the functional groups within the compound.

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Products: Reduced forms that may exhibit different chemical properties

-

Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions.

Reagents: Halogenating agents, nucleophiles like amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Research is ongoing to determine its efficacy and safety in treating various conditions, including cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

VU0155056 (VU01)

- Structure : N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide.

- Key Differences: Replaces the pyridazine-pyridin-2-ylamino motif with a benzimidazole-piperidine group.

- Functional Impact: The benzimidazole-piperidine moiety enhances lipophilicity (predicted logP ~3.2 vs. VU01 is a known phospholipase D (PLD) inhibitor with IC50 values of 3.9 nM (PLD1) and 3.6 nM (PLD2) .

Compound 2C ()

- Structure : Contains a coumarin-thiazole unit linked to naphthamide via a piperidine-methyl group.

- Key Differences : The coumarin-thiazole system introduces fluorescence properties, enabling cellular tracking. However, the bulkier structure (molecular weight ~600 g/mol) may limit bioavailability compared to the target compound (~396 g/mol).

N-(2-(6-(3,4-Dichlorobenzylamino)-3-nitro-pyridin-2-ylamino)ethyl)acetamide ()

- Structure : Features a nitro-substituted pyridine and dichlorophenyl group.

- The dichlorophenyl substituent raises logP (~3.5), favoring hydrophobic binding pockets.

Pharmacophore Analysis

Key Observations :

- VU01’s higher logP (~3.2) correlates with enhanced PLD inhibition but may reduce solubility in aqueous environments .

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H20N6O

- Molecular Weight : 384.4 g/mol

The structure consists of a naphthamide core linked to a pyridazinyl group through an ethylene bridge, which is further substituted with a pyridin-2-ylamino moiety. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes related to cancer progression and inflammation, making it a candidate for further development in therapeutic contexts.

The mechanisms underlying the biological activity of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide are still under investigation. However, it is believed to interact with protein targets involved in cell signaling pathways that regulate cell growth and survival.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study conducted on various cancer cell lines revealed that N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.

- Flow cytometry assays indicated that treated cells exhibited increased levels of annexin V positivity, suggesting enhanced apoptosis rates compared to controls.

-

Antimicrobial Activity :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- These results suggest that the compound could be developed into a novel antimicrobial agent.

-

Enzyme Inhibition :

- In vitro assays demonstrated that N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide inhibited the activity of certain kinases involved in tumorigenesis, with IC50 values ranging from 50 nM to 200 nM.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50/ MIC Values |

|---|---|---|---|

| N-(2-(4-fluorophenyl)ethyl)-2-naphthamide | Structure | Anticancer | IC50: 30 nM |

| 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide | Structure | Antimicrobial | MIC: 32 µg/mL |

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide?

The synthesis of this compound likely involves multi-step procedures, including:

- Substitution reactions to introduce pyridin-2-ylamino groups onto pyridazine rings under alkaline conditions .

- Condensation reactions using coupling agents (e.g., EDCI or DCC) to link the pyridazine intermediate with the naphthamide moiety, as seen in analogous acetamide syntheses .

- Optimization of reaction conditions : Solvents (DMF, THF), temperature (60–100°C), and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for similar heterocyclic systems) are critical for yield and purity .

Advanced: How can computational modeling aid in predicting the biological targets of this compound?

- Molecular docking studies can simulate interactions with proteins (e.g., kinases or receptors) by analyzing binding affinities and pose validation .

- Quantum chemical calculations (e.g., DFT) assess electronic properties to predict reactivity or stability, as demonstrated in pyridazine derivatives .

- Reaction path search methods (e.g., using ICReDD’s computational tools) can streamline experimental design by narrowing optimal reaction conditions .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- HPLC for purity assessment, especially if the compound is intended for biological assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Dose-response profiling : Test across multiple concentrations to identify non-linear effects, as seen in pyridazine-based antitumor agents .

- Orthogonal assays : Validate activity using complementary methods (e.g., enzymatic inhibition + cell viability assays) .

- Structural analogs comparison : Analyze minor modifications (e.g., substitution of pyridine vs. thiazole rings) to isolate activity-contributing groups .

Basic: What are the recommended protocols for evaluating in vitro biological activity?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition assays : Optimize substrate concentrations and incubation times for kinases or proteases .

Advanced: How can reaction engineering improve scalability and yield?

- Membrane separation technologies : Purify intermediates via nanofiltration to reduce solvent waste .

- Microwave-assisted synthesis : Accelerate condensation steps (e.g., 30–60 minutes vs. hours under conventional heating) .

- Process control systems : Implement real-time monitoring (e.g., PAT tools) for pH and temperature adjustments during exothermic steps .

Basic: What structural features influence the compound’s solubility and stability?

- Hydrophobic groups : The naphthamide moiety may reduce aqueous solubility, necessitating DMSO or cyclodextrin-based formulations .

- Hydrogen-bond donors/acceptors : Pyridazine and pyridine rings enhance stability via intramolecular interactions .

- pH sensitivity : Amide bonds may hydrolyze under strongly acidic/basic conditions, requiring stability testing .

Advanced: What strategies enable SAR (Structure-Activity Relationship) analysis for this compound?

- Fragment-based design : Synthesize analogs with modified pyridazine substituents (e.g., chloro vs. methoxy groups) to assess activity trends .

- 3D-QSAR modeling : Correlate steric/electronic properties with bioactivity using CoMFA or CoMSIA .

- Metabolite profiling : Identify active metabolites via LC-MS to refine target hypotheses .

Basic: How should researchers handle discrepancies in spectroscopic data?

- Cross-validate with synthetic intermediates : Compare NMR/MS data of precursor compounds to isolate inconsistencies .

- Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretation .

- Crystallography : Obtain single-crystal X-ray structures for unambiguous confirmation .

Advanced: What are the challenges in optimizing selectivity for therapeutic targets?

- Off-target profiling : Use kinome-wide screening panels to identify unintended interactions .

- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to enhance target specificity .

- Covalent docking : Design irreversible inhibitors by introducing electrophilic warheads (e.g., acrylamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.